Piperazine Citrate

Description

Properties

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDHUROHDHPVIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N6O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41372-10-5 (unspecified hydrate), 110-85-0 (Parent), 77-92-9 (Parent) | |

| Record name | Piperazine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883334 | |

| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144-29-6 | |

| Record name | Piperazine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAZINE CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI85381D5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Piperazine Citrate: A Technical Guide to its Anthelmintic Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine citrate, a compound first introduced as an anthelmintic in 1953, has a long history in the treatment of intestinal nematode infections in both human and veterinary medicine.[1] Its primary mechanism of action involves the paralysis of susceptible helminths, leading to their expulsion from the host's gastrointestinal tract. This technical guide provides an in-depth overview of the anthelmintic spectrum of activity of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Mechanism of Action

Piperazine is a selective agonist of γ-aminobutyric acid (GABA) receptors in nematodes.[1] These receptors are ligand-gated chloride ion channels located on the muscle cells of the worms. The binding of piperazine to these receptors mimics the action of GABA, an inhibitory neurotransmitter. This leads to an increased influx of chloride ions (Cl-) into the muscle cell, causing hyperpolarization of the cell membrane. The resulting flaccid paralysis of the worm prevents it from maintaining its position within the host's intestines, and it is subsequently expelled by normal peristaltic activity.[1] The selectivity of piperazine for helminths is attributed to the differences between invertebrate and vertebrate GABA receptors and the fact that in vertebrates, GABA is primarily confined to the central nervous system.

Signaling Pathway of this compound

The following diagram illustrates the signaling pathway of this compound at the neuromuscular junction of a susceptible nematode.

Anthelmintic Spectrum of Activity: Quantitative Data

The efficacy of this compound varies depending on the helminth species, the host, the dose administered, and the intensity of the infection. The following tables summarize the available quantitative data from various in vivo studies.

Table 1: Efficacy of this compound Against Human Helminths

| Helminth Species | Host | Dosage | Efficacy Metric | Efficacy Rate | Reference |

| Ascaris lumbricoides | Human (Children) | Single dose, administered twice within 2 weeks | Cure Rate (Low Infection) | 53% | [2] |

| Cure Rate (Moderate Infection) | 31% | [2] | |||

| Cure Rate (Heavy Infection) | 36% | ||||

| Ascaris lumbricoides | Human | 2-3 g daily for 2 days (in combination with bephenium hydroxynaphthoate) | Cure Rate | 90% | |

| Enterobius vermicularis | Human | Single dose (in combination with senna) | Cure Rate | 100% (in 58 patients) | |

| Hookworm | Human | 2-3 g daily for 2 days (in combination with bephenium hydroxynaphthoate) | Cure Rate | 68-85% |

Table 2: Efficacy of this compound Against Veterinary Helminths in Swine

| Helminth Species | Host | Dosage | Efficacy Metric | Efficacy Rate | Reference |

| Ascaris suum | Pig | 200 mg/kg | Worm Count Reduction | 99-100% | |

| Egg Excretion Reduction | 98% | ||||

| Oesophagostomum dentatum & O. quadrispinulatum | Pig | 200 mg/kg (low-fibre diet) | Worm Count Reduction | 89.8% | |

| 200 mg/kg (high-fibre diet) | Worm Count Reduction | 99.4% | |||

| 100 mg/kg (high-fibre diet) | Worm Count Reduction | 90.9% | |||

| Oesophagostomum spp. | Pig | Not specified | Efficacy | <95% |

Table 3: Efficacy of this compound Against Veterinary Helminths in Dogs

| Helminth Species | Host | Dosage | Efficacy Metric | Efficacy Rate | Reference |

| Toxocara canis | Dog (Pups) | Not specified | Mean Clearance | 56% (corrected to 52%) | |

| Toxocara canis (larval stages) | Dog (Greyhounds) | 100 mg/kg | Efficacy | Little to no useful effect | |

| Toxascaris leonina (immature adult) | Dog (Greyhounds) | 100 mg/kg | Efficacy | Variable |

Table 4: Efficacy of this compound Against Veterinary Helminths in Poultry

| Helminth Species | Host | Dosage | Efficacy Metric | Efficacy Rate | Reference |

| Ascaridia galli | Chicken | 8,000 mg/gallon in drinking water for 1-4 days | Efficacy | 100% | |

| Ascaridia galli | Chicken | 200 mg/kg | Worm Removal | All young adults | |

| Heterakis gallinae | Chicken | 8,000 mg/gallon in drinking water | Efficacy | Less effective than against A. galli | |

| Heterakis gallinae | Chicken | 16,000 mg/gallon in drinking water | Efficacy | Appeared to be cleared |

Experimental Protocols

The evaluation of anthelmintic efficacy relies on standardized in vivo and in vitro methodologies. Below are detailed descriptions of key experimental protocols relevant to the study of this compound.

In Vivo Efficacy Assessment: Fecal Egg Count Reduction Test (FECRT)

The Fecal Egg Count Reduction Test is a widely used method to assess the efficacy of an anthelmintic drug in vivo by quantifying the reduction in the number of helminth eggs shed in the feces of a treated host.

-

Animal Selection and Acclimation: A cohort of naturally or experimentally infected animals with a detectable and reasonably uniform fecal egg count is selected. The animals are acclimated to the experimental conditions for a set period.

-

Pre-treatment Sampling: Fecal samples are collected from each animal prior to treatment. The number of eggs per gram (EPG) of feces is determined for each sample using a standardized technique such as the McMaster method.

-

Treatment Administration: The animals are randomly allocated to a treatment group (receiving this compound at a specified dose) and a control group (receiving a placebo or no treatment). The drug is administered orally.

-

Post-treatment Sampling: Fecal samples are collected again from all animals at a predetermined time point after treatment, typically 7 to 14 days. The EPG for each post-treatment sample is determined.

-

Calculation of Efficacy: The percentage of fecal egg count reduction is calculated for the treated group using the following formula:

FECRT (%) = [1 - (mean EPG post-treatment / mean EPG pre-treatment)] x 100

The results from the control group are used to account for natural fluctuations in egg shedding.

In Vitro Efficacy Assessment: Larval Migration Inhibition Assay (LMIA)

The Larval Migration Inhibition Assay is an in vitro method used to assess the effect of an anthelmintic compound on the motility and viability of nematode larvae.

-

Larval Preparation: Infective third-stage larvae (L3) of the target helminth species are obtained from fecal cultures.

-

Drug Incubation: A known number of larvae (e.g., 100-200) are placed in each well of a multi-well plate containing a culture medium. Different concentrations of this compound are added to the wells. Control wells contain the medium with the solvent used to dissolve the drug. The plates are incubated for a specific period (e.g., 24-48 hours) at an appropriate temperature (e.g., 37°C).

-

Migration Setup: After incubation, the contents of each well are transferred to a migration apparatus. This typically consists of a small sieve or mesh with a pore size that allows the passage of motile larvae but retains inactive or paralyzed larvae. The sieve is placed in a collection chamber containing fresh medium.

-

Migration Period: The larvae are allowed to migrate through the sieve for a set period (e.g., 2-4 hours).

-

Quantification: The number of larvae that have successfully migrated into the collection chamber is counted for each drug concentration and the control.

-

Data Analysis: The percentage of larval migration inhibition is calculated for each concentration relative to the control. This data can be used to determine the EC50 (the concentration of the drug that inhibits 50% of larval migration).

Conclusion

This compound remains a relevant anthelmintic with a well-defined, albeit narrow, spectrum of activity, primarily against ascarid species. Its efficacy is influenced by factors such as host diet and the developmental stage of the parasite. The methodologies outlined in this guide provide a framework for the continued evaluation of this compound and other anthelmintic compounds. For drug development professionals, understanding the nuances of its activity and the protocols for its assessment is crucial for the strategic development of new and improved anthelmintic therapies.

References

The Rise and Subjugation of Helminths: A Technical History of Piperazine Citrate

An In-depth Guide on the Discovery, Mechanism, and Clinical Application of a Landmark Anthelmintic

Abstract

Piperazine citrate emerged in the mid-20th century as a revolutionary and highly effective agent for the treatment of intestinal nematode infections, particularly ascariasis and enterobiasis. Its discovery marked a significant advancement in public health, providing a safe and easy-to-administer therapy for widespread parasitic diseases. This technical guide delves into the history of piperazine's discovery as an anthelmintic, its mechanism of action at the molecular level, the synthesis of the citrate salt, and the key experimental data that established its clinical efficacy. While its use has been largely superseded by broader-spectrum agents, the story of this compound offers valuable insights into the principles of anthelmintic drug development.

Discovery and Historical Development

The journey of piperazine into the realm of medicine is a story of serendipity. Initially synthesized in the late 19th century, it was first explored medically as a solvent for uric acid. However, its clinical success in this area was limited[1][2]. The pivotal shift occurred in the early 1950s when its potent anthelmintic properties were discovered. Introduced into human medicine around 1950 and veterinary medicine shortly thereafter, piperazine, particularly as its citrate salt, quickly became a frontline treatment for infections caused by the common roundworm (Ascaris lumbricoides) and pinworm (Enterobius vermicularis)[1][3][4].

The selection of the citrate salt was crucial for its pharmaceutical application. Piperazine itself is a basic amine, but forming a salt like this compound—typically a complex of three piperazine molecules to two citric acid molecules—creates a stable, white granular powder that is soluble in water, making it suitable for oral administration in tablet or syrup form. This ease of formulation contributed significantly to its widespread adoption, especially in pediatric populations.

Mechanism of Action: Flaccid Paralysis

Piperazine's efficacy lies in its targeted disruption of the parasite's neuromuscular system. It functions as a potent agonist for the gamma-aminobutyric acid (GABA) receptors on the muscle cells of susceptible nematodes.

The mechanism unfolds as follows:

-

GABA Receptor Agonism : Piperazine binds to and activates the inhibitory GABA receptors located on the worm's muscle cell membranes.

-

Chloride Channel Opening : This activation opens chloride ion channels, leading to an influx of chloride ions into the muscle cell.

-

Hyperpolarization : The influx of negatively charged chloride ions causes hyperpolarization of the muscle cell membrane.

-

Reduced Excitability : Hyperpolarization makes the muscle cells less responsive to excitatory stimuli, particularly from the neurotransmitter acetylcholine at the myoneural junction.

-

Flaccid Paralysis : The resulting muscle relaxation leads to a state of flaccid paralysis. The worms are unable to maintain their position within the host's gastrointestinal tract.

-

Expulsion : Immobilized and unable to resist normal peristalsis, the live worms are expelled from the host's body in the feces.

This mechanism is highly selective for helminths because vertebrates primarily use GABA as a neurotransmitter within the central nervous system (which is protected by the blood-brain barrier), and the isoform of the GABA receptor in helminths differs from that in vertebrates.

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound

The traditional preparation involves a straightforward acid-base reaction. While industrial processes are optimized for scale, a representative laboratory synthesis is as follows:

Objective: To synthesize this compound from piperazine (or its hydrate) and citric acid.

Materials:

-

Piperazine hexahydrate or anhydrous piperazine

-

Citric acid

-

Solvent (e.g., water, acetone, or ethanol)

-

Reaction vessel

-

Stirring apparatus

-

Heating mantle (if required)

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Protocol:

-

Dissolution: Dissolve a molar equivalent of citric acid in a suitable solvent (e.g., acetone) in the reaction vessel. Heat gently (e.g., to 50°C) to aid dissolution if necessary.

-

Addition of Piperazine: In a separate container, dissolve the corresponding molar equivalent of piperazine in the same solvent.

-

Salt Formation: Slowly add the piperazine solution dropwise to the citric acid solution while stirring continuously. The reaction is exothermic.

-

Reaction & Precipitation: Maintain the reaction with stirring for a period (e.g., 3 hours) to ensure completion. As the salt forms, it will precipitate out of the solvent.

-

Crystallization & Cooling: After the reaction period, stop stirring and allow the mixture to cool to room temperature, or lower, to maximize crystal formation.

-

Isolation: Isolate the precipitated this compound crystals by vacuum filtration.

-

Drying: Dry the collected solid product in an oven at a controlled temperature to remove any residual solvent. The resulting product should be a white, crystalline powder.

Preparation of this compound Elixir

This protocol outlines the formulation of a liquid oral dosage form, suitable for clinical use, particularly in pediatrics.

Objective: To prepare a 1000 mL this compound Elixir.

Materials:

-

This compound: 12 g

-

Sucrose: 60 g

-

Glycerin: 10 mL

-

Ethanol (95%): 50 mL

-

Flavoring Agent (e.g., Lemon Essence): 5 mL

-

Purified Water: Quantity Sufficient (q.s.) to 1000 mL

-

Beakers, graduated cylinders, stirring rods

-

Filtration assembly

Protocol:

-

Dissolution of Active Ingredient: Accurately weigh 12 g of this compound and dissolve it in approximately 800 mL of purified water with stirring.

-

Addition of Sweetener: Add and dissolve 60 g of sucrose into the solution.

-

Addition of Co-solvents: Add 10 mL of glycerin and 50 mL of 95% ethanol to the solution while stirring. Ethanol acts as a co-solvent and preservative, while glycerin adds sweetness and viscosity.

-

Flavoring: Incorporate 5 mL of the desired flavoring agent.

-

Volume Adjustment: Carefully add purified water until the final volume reaches exactly 1000 mL. Mix thoroughly to ensure homogeneity.

-

Clarification: Filter the elixir through a suitable filter to remove any particulate matter and ensure clarity.

-

Packaging: Transfer the final product into amber-colored bottles to protect from light and seal with airtight caps.

Quantitative Data: Clinical Efficacy

Clinical trials conducted from the 1950s onwards established the efficacy of this compound against key intestinal nematodes. The data demonstrated high cure rates for ascariasis, though efficacy varied with the intensity of infection and the dosage regimen.

Caption: A typical clinical trial workflow for an anthelmintic drug.

Table 1: Summary of this compound Efficacy in Human Clinical Trials

| Target Helminth | Drug Regimen | Dosage | Cure Rate (%) | Key Observations | Reference |

| Ascaris lumbricoides | This compound & Bephenium Hydroxynaphthoate | 2-3 g daily for 2 days | ~90% | More effective than placebo (20% cure rate). | |

| Ascaris lumbricoides (Light Infection) | Single dose this compound (repeated after 2 weeks) | Not specified | 53% | Efficacy decreases with higher worm burden. | |

| Ascaris lumbricoides (Moderate Infection) | Single dose this compound (repeated after 2 weeks) | Not specified | 31% | Reinfection occurred more rapidly in heavily infected groups. | |

| Ascaris lumbricoides (Heavy Infection) | Single dose this compound (repeated after 2 weeks) | Not specified | 36% | Single-dose therapy was insufficient for complete worm eradication. | |

| Ascaris suum (in pigs) | Piperazine Dihydrochloride | 200 mg/kg body weight | 99-100% | Highly effective in veterinary applications. | |

| Oesophagostomum spp. (in pigs) | Piperazine Dihydrochloride | 200 mg/kg body weight | 99-100% | High efficacy against nodular worms in swine. |

Conclusion and Legacy

The discovery and development of this compound as an anthelmintic was a milestone in the fight against parasitic diseases. Its targeted and potent mechanism of action, favorable safety profile, and ease of administration made it an invaluable tool for global health for several decades. Although it has now been largely superseded by newer, broad-spectrum anthelmintics like the benzimidazoles (e.g., mebendazole) and pyrantel pamoate, the principles learned from its development—from its chemical synthesis and formulation to its specific neuromuscular target—laid a crucial foundation for modern anthelmintic research. The history of this compound remains a classic case study in successful drug development and a testament to the ongoing need for effective and accessible treatments for neglected tropical diseases.

References

An In-depth Technical Guide to Piperazine Citrate: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine citrate, the citrate salt of piperazine, is a well-established anthelmintic agent effective against nematode infections, particularly ascariasis and enterobiasis.[1][2] Its mechanism of action involves the antagonism of GABA receptors in nematodes, leading to flaccid paralysis and subsequent expulsion of the parasites from the host's gastrointestinal tract.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, and toxicology of this compound. Detailed experimental protocols for its identification, assay, and the evaluation of its anthelmintic activity are also presented to support research and development activities in this field.

Chemical Structure and Identification

This compound is a salt formed from the reaction of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions, and citric acid. The most common form is a 3:2 salt, meaning it contains three molecules of piperazine for every two molecules of citric acid.[3]

-

IUPAC Name: 2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine

-

CAS Number: 144-29-6

-

Molecular Formula: C₂₄H₄₆N₆O₁₄

-

Molecular Weight: 642.65 g/mol

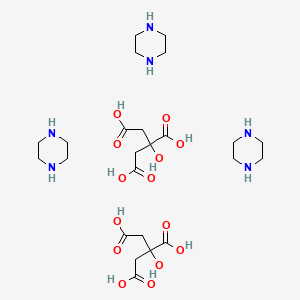

The chemical structure of this compound is depicted below:

Figure 1: Chemical structure of this compound (3:2 salt).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its formulation, delivery, and biological activity.

| Property | Value | References |

| Appearance | White crystalline powder or translucent crystalline particles. | [4] |

| Melting Point | 183-187 °C | |

| Boiling Point | 812.2 °C at 760 mmHg | |

| Solubility | Freely soluble in water; practically insoluble in alcohol, ether, and chloroform. | |

| pKa (Piperazine) | 5.35 and 9.73 at 25 °C | |

| logP (Octanol/Water Partition Coefficient) | -1.50 |

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics (ADME)

-

Absorption: this compound is readily absorbed from the gastrointestinal tract following oral administration.

-

Distribution: Information on the specific tissue distribution of this compound is limited.

-

Metabolism: A portion of the absorbed piperazine is metabolized in the liver.

-

Excretion: The majority of piperazine is excreted unchanged in the urine within 24 hours of administration.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action of this compound is its effect on the neuromuscular system of susceptible nematodes. It acts as a gamma-aminobutyric acid (GABA) receptor agonist. This leads to hyperpolarization of the nematode muscle cell membrane, resulting in flaccid paralysis. The paralyzed worms are then unable to maintain their position in the host's intestine and are expelled by normal peristalsis.

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Caption: Signaling pathway of this compound's anthelmintic action.

Toxicological Profile

This compound generally has a low order of acute toxicity. However, adverse effects can occur, particularly with high doses or in individuals with pre-existing renal or neurological conditions.

| Toxicity Metric | Value | Species | Reference |

| LD50 (Oral) | 11200 mg/kg | Rat | |

| LD50 (Oral) | 8500 mg/kg | Mouse | |

| LDLo (Oral) | 260 mg/kg/3D-I | Human (child) |

Common Adverse Effects: Nausea, vomiting, abdominal cramps, and diarrhea. Less Common/Severe Adverse Effects: Headache, dizziness, ataxia, and in rare cases, neurotoxicity.

Experimental Protocols

Identification of this compound (European Pharmacopoeia)

This protocol describes the identification of this compound using infrared absorption spectrophotometry.

Caption: Experimental workflow for the identification of this compound.

Methodology:

-

Dry the substance to be examined and the this compound reference standard at 120 °C for 5 hours.

-

Powder the dried substances, taking care to avoid the uptake of water.

-

Prepare discs of the sample and the reference standard.

-

Record the infrared absorption spectra of both the sample and the standard without delay.

-

The spectrum obtained with the substance to be examined should be comparable to the spectrum obtained with the this compound reference standard.

Assay of this compound (Titrimetric Method)

This protocol outlines a titrimetric method for the quantitative determination of this compound.

Methodology:

-

Accurately weigh about 200 mg of this compound.

-

Dissolve the sample in 100 mL of glacial acetic acid, warming slightly if necessary.

-

Add crystal violet as an indicator.

-

Titrate the solution with 0.1 N perchloric acid.

-

Perform a blank determination and make any necessary corrections.

-

Each mL of 0.1 N perchloric acid is equivalent to 10.71 mg of (C₄H₁₀N₂)₃·2C₆H₈O₇.

Spectrophotometric Determination of this compound

A simple and rapid spectrophotometric method for the determination of this compound in syrup formulations has been developed.

Principle: The method is based on the formation of a colored complex between piperazine and an acid dye, such as bromothymol blue. This complex can be extracted with chloroform and its absorbance measured spectrophotometrically.

Methodology:

-

A sample of the this compound-containing syrup is diluted.

-

The diluted sample is reacted with a solution of bromothymol blue.

-

The resulting colored complex is extracted into an organic solvent (e.g., chloroform).

-

The absorbance of the organic layer is measured at the wavelength of maximum absorption.

-

The concentration of this compound is determined by comparison with a standard curve.

In Vitro Anthelmintic Activity Assay

This protocol describes a common method for evaluating the anthelmintic activity of a compound using adult Indian earthworms (Pheretima posthuma), which have anatomical and physiological resemblance to intestinal roundworms.

Methodology:

-

Collect adult Indian earthworms of similar size.

-

Prepare different concentrations of the test compound and a standard drug (e.g., this compound at a known concentration) in a suitable solvent (e.g., normal saline). A negative control group with only the solvent should also be included.

-

Place individual worms in separate petri dishes containing the test solutions.

-

Observe the worms for the time taken for paralysis and death. Paralysis is noted when the worms do not move even when shaken vigorously. Death is confirmed when the worms show no movement when dipped in warm water.

-

The anthelmintic activity is expressed as the time taken for paralysis and death of the worms.

Conclusion

This compound remains a relevant and effective anthelmintic agent. Its well-characterized chemical structure, physicochemical properties, and established mechanism of action provide a solid foundation for its continued use and for further research into novel anthelmintic therapies. The experimental protocols detailed in this guide offer standardized methods for the quality control and efficacy testing of this compound and related compounds, supporting the development of safe and effective treatments for parasitic infections.

References

An In-depth Technical Guide to the Synthesis of Piperazine Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for piperazine citrate, an important anthelmintic agent. The document outlines the core chemical reactions, starting materials, and experimental protocols for the synthesis of the piperazine heterocyclic core and its subsequent conversion to the citrate salt. All quantitative data is summarized for comparative analysis, and key processes are visualized through workflow and pathway diagrams.

Overview of Synthesis Strategy

The synthesis of this compound is fundamentally a two-stage process. The first stage involves the formation of the piperazine ring from various acyclic precursors. The second stage is an acid-base reaction where the synthesized piperazine is treated with citric acid to form the stable, pharmaceutically acceptable citrate salt.

Stage 1: Synthesis of the Piperazine Heterocycle Several industrial methods exist for synthesizing the piperazine core. The most common pathways start from readily available bulk chemicals such as diethanolamine (DEA), or a combination of ethylene glycol and ethylenediamine. These methods typically involve high-temperature, high-pressure catalytic reactions.

Stage 2: Formation of this compound Salt This stage involves the reaction of anhydrous piperazine (or its hydrate) with citric acid in a suitable solvent. The process is a straightforward salt formation, followed by crystallization, isolation, and drying of the final active pharmaceutical ingredient (API). A modern approach using anhydrous piperazine and citric acid has been shown to be high-yielding and generates minimal waste.[1]

Synthesis Pathways and Starting Materials

Pathway I: Catalytic Amination of Diethanolamine (DEA)

One of the primary industrial routes involves the reductive amination of diethanolamine. In this process, diethanolamine is reacted with ammonia in the presence of hydrogen and a metal-containing catalyst. The reaction proceeds via the formation of an aminoethylethanolamine (AEEA) intermediate, which then undergoes intramolecular cyclization to form piperazine.

-

Starting Materials: Diethanolamine, Ammonia, Hydrogen

-

Key Intermediates: Aminoethylethanolamine (AEEA)

-

Catalyst: Typically a mixed-metal catalyst on a support, such as cobalt, nickel, and copper, potentially with a noble metal promoter like ruthenium or rhenium.[2]

Pathway II: Reaction of Ethylene Glycol with Ethylenediamine

Another significant pathway involves the reaction of ethylene glycol with ethylenediamine. This condensation reaction is also performed under high temperature and pressure with a hydrogenation catalyst. Ammonia is typically added to the reaction mixture.

-

Starting Materials: Ethylene Glycol, Ethylenediamine, Ammonia, Hydrogen

-

Catalyst: Nickel-copper-chromium oxide catalysts are effective for this transformation.[3]

Pathway III: Formation of the Citrate Salt

The final step is the formation of the citrate salt. Anhydrous piperazine is reacted with citric acid. The stoichiometry of the salt can vary, but a common pharmaceutical form consists of three molecules of piperazine to two molecules of citric acid.[4] This process is favored for its simplicity, high yield (often exceeding 90%), and low environmental impact compared to older methods that used piperazine hexahydrate and involved alcohol precipitation steps.[4]

-

Starting Materials: Anhydrous Piperazine, Citric Acid

-

Solvent: Ethanol, Acetone, or Dichloromethane are commonly used.

Diagrams of Synthesis Pathways and Workflows

The following diagrams illustrate the chemical pathways and the general experimental workflow for the synthesis of this compound.

References

- 1. This compound preparation process (2013) | Min Chen [scispace.com]

- 2. US20140371452A1 - Reductive amination of diethanolamine and resulting product mixture - Google Patents [patents.google.com]

- 3. US3138598A - Method for preparing piperazines - Google Patents [patents.google.com]

- 4. CN103159700A - this compound preparation process - Google Patents [patents.google.com]

Solubility Profile of Piperazine Citrate: A Technical Guide for Researchers

Introduction

Piperazine citrate, a widely used anthelmintic agent, is a salt formed from the reaction of piperazine and citric acid. Its efficacy and formulation development are intrinsically linked to its solubility characteristics in various solvent systems. Understanding the solubility of this compound is paramount for drug development professionals and researchers in optimizing dosage forms, ensuring bioavailability, and designing effective purification processes. This technical guide provides a comprehensive overview of the available solubility data for this compound in common laboratory solvents, details experimental protocols for its determination, and presents a visual workflow for solubility assessment.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been characterized in a range of common laboratory solvents. While extensive quantitative data across multiple temperatures is limited in publicly available literature, a summary of known solubility information is presented below.

| Solvent | Solubility Description | Quantitative Value (at specified temperature) |

| Water | Soluble / Freely Soluble[1][2][3][4][5] | 54 g/L (at 24°C) |

| Dimethyl Sulfoxide (DMSO) | Soluble | ~2.17 - 2.5 mg/mL |

| Methanol | Very slightly soluble / Slightly soluble | Data not available |

| Ethanol | Insoluble | Data not available |

| Alcohol | Very slightly soluble / Insoluble | Data not available |

| Chloroform | Insoluble | Data not available |

| Ether | Insoluble | Data not available |

| Benzene | Insoluble | Data not available |

| Petroleum Ether | Insoluble | Data not available |

| Trichloroethane | Insoluble | Data not available |

Note on DMSO Solubility: Different sources report slightly different quantitative values for solubility in DMSO, with some recommending sonication and warming to aid dissolution. These variations may be attributed to differences in the experimental conditions or the hydration state of the this compound used.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for pharmaceutical development. A standard and widely accepted method for determining equilibrium solubility is the shake-flask method.

Equilibrium Solubility Determination by Shake-Flask Method

This method measures the concentration of a saturated solution of a compound in a specific solvent at a constant temperature after a state of equilibrium has been reached.

1. Materials and Equipment:

- This compound (analytical grade)

- Selected solvents (analytical grade)

- Volumetric flasks

- Scintillation vials or other suitable sealed containers

- Orbital shaker with temperature control

- Centrifuge

- Syringe filters (e.g., 0.45 µm PTFE or PVDF)

- Analytical balance

- Calibrated pH meter (for aqueous solutions)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer.

2. Procedure:

- Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

- Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

- Sample Collection and Preparation: After the equilibration period, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

- Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

- Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared to ensure accurate quantification.

- Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or g/L. For aqueous solutions, the pH of the saturated solution should also be measured and reported.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

Caption: Workflow for Equilibrium Solubility Determination.

This technical guide summarizes the currently available solubility data for this compound in various laboratory solvents and provides a detailed, generalized protocol for its experimental determination. The provided data and methodologies are intended to support researchers and drug development professionals in their work with this important pharmaceutical compound. It is important to note the limited availability of comprehensive quantitative solubility data, particularly concerning the effects of temperature and the solubility in a wider range of organic solvents. Further research in these areas would be beneficial to the scientific community.

References

The Untapped Therapeutic Potential of Piperazine Citrate: A Technical Guide to Non-Anthelmintic Applications

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the promising non-anthelmintic applications of piperazine citrate and its derivatives. Traditionally known for its efficacy against parasitic worms, the unique pharmacological profile of the piperazine scaffold presents significant opportunities for therapeutic repositioning in oncology, neurology, and beyond. This document provides a comprehensive overview of the current research, including quantitative data, detailed experimental methodologies, and a visual representation of the underlying molecular mechanisms.

Introduction: Re-evaluating a Classic Anthelmintic

This compound, a well-established anthelmintic agent, exerts its primary effect through the agonism of gamma-aminobutyric acid (GABA) receptors in nematodes, leading to flaccid paralysis and expulsion of the parasite.[1][2][3][4][5] This mechanism, centered on the modulation of inhibitory neurotransmission, provides a strong rationale for exploring its effects in the mammalian central nervous system (CNS) and other biological systems. The piperazine moiety is a common structural feature in a multitude of approved drugs, particularly those targeting the CNS, highlighting its "privileged" status in medicinal chemistry. This guide delves into the preclinical evidence supporting the repurposing of this compound and its derivatives for novel therapeutic indications.

Anticancer Activity: Inducing Apoptosis in Cancer Cells

Recent in vitro studies have demonstrated the potent anticancer activity of novel piperazine derivatives. These compounds have shown significant cytotoxicity against various cancer cell lines, primarily through the induction of apoptosis.

Quantitative Data on Cytotoxicity

The cytotoxic effects of piperazine derivatives have been quantified in several studies. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values from key studies are summarized in the tables below.

Table 1: Cytotoxicity of Piperazine Derivative PCC against Human Liver Cancer Cell Lines

| Cell Line | Type | IC50 (µg/mL) after 24h |

| SNU-475 | Human Hepatocellular Carcinoma | 6.98 ± 0.11 |

| SNU-423 | Human Hepatocellular Carcinoma | 7.76 ± 0.45 |

| THLE-3 | Normal Human Liver Epithelial | 48.63 ± 0.12 |

Table 2: Growth Inhibition of Piperazine Derivative C505 against Various Cancer Cell Lines

| Cell Line | Type | GI50 (µM) |

| K562 | Human Chronic Myelogenous Leukemia | 0.06 - 0.16 |

| A549 | Human Lung Carcinoma | Not Specified |

| DU145 | Human Prostate Carcinoma | Not Specified |

Mechanism of Action: Dual Apoptotic Pathways

A novel piperazine derivative, designated as PCC, has been shown to induce apoptosis in human liver cancer cells through the simultaneous activation of both the intrinsic and extrinsic pathways.

-

Intrinsic Pathway: PCC treatment leads to a significant decrease in the mitochondrial membrane potential and an increase in the release of cytochrome c from the mitochondria. This triggers the activation of caspase-9.

-

Extrinsic Pathway: The compound also activates caspase-8, a key initiator of the extrinsic apoptotic pathway. This activation is linked to the suppression of NF-κB translocation to the nucleus.

-

Executioner Caspases: Both pathways converge on the activation of executioner caspases, such as caspase-3/7, which ultimately leads to programmed cell death.

Another piperazine derivative, C505, has been found to inhibit multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways in leukemia cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

-

Cell Seeding: Cancer cells (e.g., SNU-475, SNU-423) are seeded in 96-well plates at an optimal density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the piperazine derivative (e.g., PCC) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Following treatment, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Signaling Pathway Diagram

Caption: Dual apoptotic pathways induced by piperazine derivatives.

Neurological Applications: From Neuromuscular Blockade to CNS Modulation

The GABAergic activity of this compound underpins its potential for neurological applications, including anticonvulsant, anxiolytic, and antidepressant effects.

Neuromuscular Blocking and Anticonvulsant Activity

Studies have shown that this compound exhibits neuromuscular blocking activity. This effect, while significantly less potent than d-tubocurarine, may contribute to the hypotonia occasionally observed in humans. Furthermore, piperazine derivatives have demonstrated anticonvulsant properties in animal models.

Table 3: Neurological Effects of this compound in Animal Models

| Model | Effect | Quantitative Data |

| Frog Rectus Abdominis | Neuromuscular Blockade | Activity observed |

| Rat Phrenic Nerve-Diaphragm | Neuromuscular Blockade | d-tubocurarine is 500x more potent |

| Mice (Pentobarbitone-induced sleep) | Increased sleeping time | High doses showed effect |

| Mice (Leptazol/Strychnine-induced convulsions) | Decreased convulsion threshold | High doses showed effect |

| Mice (Pentylenetetrazol-induced convulsions) | Protection against convulsions | 10-90% protection at 100 mg/kg i.p. (for 1,4-disubstituted piperazines) |

Antidepressant-like Effects

Piperazine derivatives have also been investigated for their potential as antidepressants, with promising results in rodent behavioral models.

Table 4: Antidepressant-like Effects of Piperazine Derivatives in Rodent Models

| Model | Compound | Effect |

| Mice Forced Swim Test (FST) | 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2) | Antidepressant-like effects at lower doses |

| Mice Tail Suspension Test (TST) | NA-2 | Similar dose-immobility profile to FST |

| Rat Olfactory Bulbectomy | NA-2 | Restoration of behavioral deficits |

| Mice 5-HTP induced head twitches | (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a) | Potentiation of response |

| Rat Reserpine-induced hypothermia | 4a | Antagonism of hypothermic response |

Experimental Protocols

This preparation is used to study the effects of drugs on skeletal muscle contraction.

Protocol:

-

Dissection: The rectus abdominis muscle is dissected from a pithed frog and mounted in an organ bath containing Frog Ringer's solution.

-

Equilibration: The muscle is allowed to equilibrate under a constant tension.

-

Drug Administration: Acetylcholine is added to the bath to induce muscle contraction, establishing a baseline response.

-

Test Compound: this compound is then added to the bath to observe its effect on the acetylcholine-induced contraction.

This preparation is used to study neuromuscular transmission.

Protocol:

-

Dissection: The phrenic nerve and diaphragm are dissected from a rat and mounted in a tissue bath containing oxygenated Krebs solution.

-

Stimulation: The phrenic nerve is stimulated electrically to induce diaphragm contraction.

-

Drug Administration: this compound is added to the bath to assess its impact on the nerve-stimulated muscle contractions.

Signaling Pathway Diagram

Caption: GABAergic mechanism of this compound in the CNS.

Future Directions and Conclusion

The preliminary evidence presented in this guide strongly suggests that this compound and its derivatives have a pharmacological profile that extends far beyond their traditional use as anthelmintics. The potent in vitro anticancer activity and the promising results in preclinical models of neurological disorders warrant further investigation.

Future research should focus on:

-

In vivo efficacy studies: To validate the in vitro anticancer findings in animal models of cancer.

-

Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds and to establish a clear dose-response relationship for their non-anthelmintic effects.

-

Target identification and validation: To elucidate the specific molecular targets and signaling pathways involved in their anticancer and neurological activities.

-

Lead optimization: To synthesize and screen new piperazine derivatives with improved potency, selectivity, and drug-like properties.

References

- 1. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Piperazine Citrate in Pharmaceutical Formulations by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of piperazine citrate. Piperazine, a secondary diamine, lacks a significant UV chromophore, necessitating pre-column derivatization for sensitive UV detection. This protocol describes a method involving derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl), followed by reversed-phase HPLC analysis. The method is demonstrated to be accurate, precise, and linear over a specified concentration range, making it suitable for quality control and routine analysis of this compound in various pharmaceutical dosage forms.

Introduction

This compound is an anthelmintic agent widely used in human and veterinary medicine for the treatment of intestinal worm infections. Accurate quantification of the active pharmaceutical ingredient (API) in formulations is crucial for ensuring product quality, safety, and efficacy. While compendial methods have traditionally included titrimetric and gravimetric assays, HPLC offers superior specificity and sensitivity.[1] Due to piperazine's poor UV absorbance, this method employs a pre-column derivatization step to form a stable, UV-active derivative, allowing for reliable quantification at low levels using standard HPLC-UV instrumentation.[2]

Experimental

An HPLC system equipped with a UV detector is used for this analysis. The chromatographic separation is achieved on a C18 column. The specific conditions are summarized in Table 1.

Table 1: Optimized HPLC Conditions

| Parameter | Condition |

| Instrument | Alliance e2695 separations module or equivalent |

| Detector | 2998 Photodiode Array UV Detector or equivalent |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile, Methanol, and Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 10 µL[2] |

| Column Temperature | 35°C[2] |

| Detection Wavelength | 340 nm |

| Run Time | 20 minutes |

-

This compound Reference Standard (USP or equivalent)

-

4-chloro-7-nitrobenzofuran (NBD-Cl)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Diethylamine (Reagent Grade)

-

Sodium Carbonate

-

Chloroform

-

Deionized Water

Experimental Protocols

-

Standard Stock Solution (e.g., 1000 µg/mL of Piperazine): Accurately weigh a quantity of this compound Reference Standard and dissolve it in deionized water to obtain a known concentration of piperazine. Note: The molecular weight of this compound ((C₄H₁₀N₂)₃·2C₆H₈O₇) and piperazine base (C₄H₁₀N₂) must be used to calculate the exact concentration of piperazine.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to achieve concentrations spanning the expected range of the samples (e.g., 1-50 µg/mL of piperazine).

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a target amount of this compound and transfer it to a suitable volumetric flask.

-

Add a volume of deionized water, sonicate for 15 minutes to dissolve the this compound, and then dilute to volume with water.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Dilute the filtered solution with deionized water to a final concentration within the calibration range.

-

Transfer a fixed volume (e.g., 1 mL) of each standard and sample solution into separate reaction vials.

-

Add a solution of an internal standard, if used (e.g., 1-benzylpiperazine).

-

Add a solution of sodium carbonate to make the mixture alkaline.

-

Add a solution of NBD-Cl in a suitable solvent (e.g., methanol).

-

Mix and allow the reaction to proceed at room temperature or with sonication until the formation of the derivative is complete.

-

Extract the stable, UV-active derivative into an organic solvent like chloroform.

-

Evaporate the organic layer and reconstitute the residue in the mobile phase before injection into the HPLC system.

Method Validation Summary

The described analytical method was validated for linearity, accuracy, precision, and sensitivity. The key performance characteristics are summarized in Table 2.

Table 2: Summary of Method Validation Data

| Parameter | Result |

| Linearity (Concentration Range) | 8–50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 99.7%–102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | ~30 ppm |

| Limit of Quantification (LOQ) | ~90 ppm |

Note: The values presented are representative and may vary based on the specific instrumentation and laboratory conditions.

Results and Discussion

The HPLC method provides excellent separation of the derivatized piperazine from potential excipients and degradation products. The use of a C18 column with a mobile phase consisting of acetonitrile, methanol, and diethylamine ensures a stable baseline and symmetric peak shape for the analyte. The derivatization with NBD-Cl is a reliable approach that yields a stable product with a strong UV response at 340 nm, enabling sensitive and accurate quantification. The validation data confirms that the method is linear, accurate, and precise, making it highly suitable for its intended purpose in a quality control environment.

Conclusion

The pre-column derivatization HPLC-UV method described is a specific, accurate, and reliable technique for the quantitative analysis of this compound in pharmaceutical dosage forms. This application note provides a comprehensive protocol and performance data to facilitate the implementation of this method in a laboratory setting.

Visualizations

Below is a diagram illustrating the experimental workflow for the quantitative analysis of this compound using HPLC.

Caption: Experimental workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for the Spectrophotometric Determination of Piperazine Citrate Concentration

Audience: Researchers, scientists, and drug development professionals.

Introduction: Piperazine citrate is an anthelmintic agent widely used in pharmaceutical formulations. Accurate and reliable quantification of this compound is crucial for quality control and dosage form validation. Spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose. This document provides detailed application notes and protocols for various spectrophotometric methods for the determination of this compound concentration.

I. Overview of Spectrophotometric Methods

Several methods have been developed for the spectrophotometric determination of this compound. These methods are typically based on the formation of a colored complex between piperazine and a specific chromogenic reagent. The intensity of the color, which is proportional to the concentration of this compound, is then measured using a spectrophotometer at a specific wavelength.

The choice of method may depend on factors such as the desired sensitivity, the presence of interfering substances in the sample matrix, and the availability of reagents and equipment. The following sections provide details on some of the commonly employed methods.

II. Quantitative Data Summary

The quantitative parameters for various spectrophotometric methods for the determination of this compound are summarized in the table below for easy comparison.

| Method/Reagent | Wavelength (λmax) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |

| Chloranilic Acid | 345 nm | 1 - 10 | 21,500 (in acetonitrile) | [1][2] |

| Phenothiazine and N-bromosuccinimide | 595 nm | 0.5 - 5 | Not Reported | [3] |

| 2,3-dichloro-1,4-naphthoquinone (Dichlone) and Acetaldehyde | 580 nm | Not specified, but a calibration curve is used. | Not Reported | [4][5] |

| p-Benzoquinone | 516 nm | 4 - 20 | 0.96 x 10⁴ | |

| Bromothymol Blue | Not specified | Not specified | Not Reported | |

| 3,5-dibromo-2-methyl-p-benzoquinone (DEMQ) and Acetaldehyde | 642 nm | 2 - 10 | Not Reported | |

| 3,5-dinitrosalicylic acid (DNS) | 410 nm | 0.5 - 20 | 8,350 |

III. Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited.

Protocol 1: Determination of this compound using Chloranilic Acid

This method is based on the formation of a donor-acceptor complex between piperazine and chloranilic acid.

1. Materials and Reagents:

-

This compound (Reference Standard and Sample)

-

Chloranilic Acid (2,5-dichloro-3,6-dihydroxy-p-benzoquinone)

-

Methanol

-

Chloroform

-

Isopropanol

-

Spectrophotometer (UV-Vis)

-

Volumetric flasks

-

Pipettes

2. Preparation of Solutions:

-

Standard this compound Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in methanol to obtain a stock solution of a known concentration (e.g., 100 µg/mL). Prepare working standards by further dilution of the stock solution with methanol.

-

Chloranilic Acid Reagent: Prepare a solution of chloranilic acid in a mixture of chloroform and isopropanol (4:1) or acetonitrile. The concentration should be optimized based on the experimental conditions.

-

Sample Preparation: Accurately weigh a quantity of the powdered tablets or measure a volume of the syrup equivalent to a known amount of this compound, dissolve it in methanol, and filter if necessary. Dilute the filtrate with methanol to obtain a concentration within the Beer's law range.

3. Experimental Procedure:

-

Into a series of 10 mL volumetric flasks, pipette different aliquots of the standard this compound solution.

-

To each flask, add a specified volume of the chloranilic acid reagent.

-

Dilute the solutions to the mark with the solvent (chloroform-isopropanol mixture or acetonitrile) and mix well.

-

Measure the absorbance of the resulting purple-colored solution at 345 nm against a reagent blank prepared in the same manner but without the this compound.

-

Construct a calibration curve by plotting the absorbance versus the concentration of this compound.

-

Process the sample solution in the same way and determine its concentration from the calibration curve.

Protocol 2: Determination of this compound using 2,3-dichloro-1,4-naphthoquinone (Dichlone) and Acetaldehyde

This method involves the reaction of piperazine with dichlone in the presence of acetaldehyde to form a violet-colored product.

1. Materials and Reagents:

-

This compound (Reference Standard and Sample)

-

2,3-dichloro-1,4-naphthoquinone (Dichlone)

-

Acetaldehyde

-

Dimethyl sulfoxide (DMSO)

-

Methanol

-

Spectrophotometer (UV-Vis)

-

Volumetric flasks

-

Pipettes

2. Preparation of Solutions:

-

Standard this compound Solution: Prepare a standard stock solution of this compound in water. A working solution can be prepared by diluting the stock solution with dimethyl sulfoxide.

-

Dichlone Reagent: Dissolve 300 mg of dichlone in 50 mL of dimethyl sulfoxide. Add 8.0 mL of freshly prepared acetaldehyde, mix, and dilute to 100 mL with DMSO. This reagent should be freshly prepared.

-

Sample Preparation: For tablets, weigh and powder twenty tablets. An accurately weighed portion of the powder is dissolved in water, filtered, and the filtrate is diluted to a known volume. For syrup, an accurately measured volume is diluted with water. Further dilutions are made with dimethyl sulfoxide.

3. Experimental Procedure:

-

Transfer different aliquots (e.g., 0.25 to 1.50 mL) of the this compound working standard solution into a series of 25 mL volumetric flasks.

-

Add 3.0 mL of the dichlone reagent to each flask slowly with constant shaking.

-

Allow the reaction mixture to stand for 30 minutes.

-

Adjust the volume to the mark with methanol.

-

Measure the absorbance of the violet-colored solution at 580 nm against a reagent blank.

-

Prepare a calibration curve and determine the concentration of the unknown sample.

IV. Visualizations

Diagram 1: Experimental Workflow for Spectrophotometric Analysis

Caption: General workflow for the spectrophotometric determination of this compound.

Diagram 2: Logical Relationship in Colorimetric Reaction

Caption: Formation of a colored complex from this compound and a chromogenic reagent.

Diagram 3: Signaling Pathway of Donor-Acceptor Complex Formation

Caption: Mechanism of charge-transfer complex formation between piperazine and chloranilic acid.

References

Application Notes and Protocols for the Synthesis and Purification of Piperazine Citrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and purification of piperazine citrate for research purposes. The described method is based on the reaction of anhydrous piperazine with citric acid in a suitable solvent, followed by crystallization, filtration, and drying to yield a high-purity product.[1][2][3]

Introduction

This compound is an anthelmintic agent used in the treatment of parasitic worm infections.[4][5] For research and drug development purposes, a reliable method for its synthesis and purification is essential to ensure a high-purity starting material. The synthesis involves a straightforward acid-base reaction between piperazine and citric acid. This document outlines a laboratory-scale procedure, including reaction conditions, purification steps, and analytical methods for quality control.

Quantitative Data Summary

The following table summarizes the quantitative data from various experimental conditions for the synthesis of this compound. The data is compiled from a patented preparation process.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Reactants | ||||

| Anhydrous Piperazine | 258.5 g | 258.5 g | 258.5 g | 258.5 g |

| Citric Acid | 384.2 g | 384.2 g | 384.2 g | 384.2 g |

| Solvent | ||||

| Type | Ethanol | Ethanol | Acetone | Dichloromethane |

| Volume for Piperazine | 3000 ml | 3000 ml | 2500 ml | 4000 ml |

| Volume for Citric Acid | 4000 ml | 4500 ml | 5000 ml | 4000 ml |

| Reaction Conditions | ||||

| Temperature | 45°C | 60°C | 50°C | 60°C |

| Reaction Time | 2 hours | 3 hours | 3 hours | 3 hours |

| Purification | ||||

| Method | Cooling Crystallization, Centrifugation, Vacuum Drying | Cooling Crystallization, Centrifugation, Vacuum Drying | Cooling Crystallization, Centrifugation, Vacuum Drying | Cooling Crystallization, Centrifugation, Vacuum Drying |

| Drying Temperature | 60°C | 60°C | 60°C | 60°C |

| Drying Time | 2-6 hours | 2-6 hours | 2-6 hours | 2-6 hours |

| Results | ||||

| Yield | 90.6% | 92.6% | 91.5% | 91.8% |

| Purity | 99.2% | 99.7% | 99.4% | 99.8% |

Experimental Protocols

This section provides a detailed methodology for the synthesis and purification of this compound.

3.1. Materials and Equipment

-

Chemicals: Anhydrous piperazine, Citric acid, Ethanol (or Acetone/Dichloromethane), Purified water.

-

Equipment: Reaction kettle/flask with stirring and heating capabilities, dropping funnel, condenser, filtration apparatus (e.g., Buchner funnel), centrifuge, vacuum drying oven.

3.2. Synthesis of this compound

-

Preparation of Reactant Solutions:

-

Dissolve 384.2 g of citric acid in 4500 ml of ethanol in a suitable container.

-

In a separate container, dissolve 258.5 g of anhydrous piperazine in 3000 ml of ethanol.

-

-

Reaction:

-

Add the citric acid solution to the reaction kettle and heat to 60°C with stirring.

-

Slowly add the anhydrous piperazine solution to the reaction kettle dropwise over a period of 40 minutes.

-

After the addition is complete, maintain the temperature at 60°C and continue stirring for 3 hours to ensure the reaction goes to completion.

-

-

Crystallization and Isolation:

-

Stop heating and stirring, and allow the mixture to cool down to facilitate the crystallization of this compound.

-

Isolate the precipitated product by centrifugation.

-

-

Washing and Drying:

-

Wash the isolated crystals with a small amount of cold ethanol to remove any residual impurities.

-

Dry the product in a vacuum oven at a temperature of 60°C for 2-6 hours. The final product should be a white crystalline powder.

-

3.3. Purification by Recrystallization (Optional)

For higher purity, the obtained this compound can be recrystallized.

-

Dissolve the crude this compound in a minimum amount of hot purified water.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Filter the purified crystals and wash with a small amount of cold water.

-

Dry the crystals in a vacuum oven.

3.4. Analytical Methods for Quality Control

-

Purity Assay (Titration): Dissolve a precisely weighed amount of this compound (around 200 mg) in 100 mL of glacial acetic acid, warming slightly if necessary. Add crystal violet as an indicator and titrate with 0.1 N perchloric acid. Each mL of 0.1 N perchloric acid is equivalent to 10.71 mg of (C₄H₁₀N₂)₃·2C₆H₈O₇.

-

Chromatographic Purity (TLC): Prepare solutions of the sample and a reference standard in a mixture of 13.5 N ammonium hydroxide and dehydrated alcohol (3:2). Spot the solutions on a TLC plate and develop the chromatogram. The principal spot in the chromatogram of the sample solution should correspond in RF value, color, and size to that of the standard solution.

-

Identification (IR Spectroscopy): The infrared absorption spectrum of the prepared this compound should be concordant with the reference spectrum.

Visualizations

4.1. Workflow for Synthesis and Purification

Caption: Overall workflow for the synthesis and purification of this compound.

4.2. Chemical Reaction for this compound Synthesis

Caption: Chemical reaction for the formation of this compound.

References

- 1. This compound preparation process (2013) | Min Chen [scispace.com]

- 2. CN103159700A - this compound preparation process - Google Patents [patents.google.com]

- 3. This compound preparation process (2011) | 陈敏 [scispace.com]

- 4. pharmacareerinsider.com [pharmacareerinsider.com]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

Application of Piperazine Citrate in Experimental Infections with Ascaris lumbricoides

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Piperazine citrate is an anthelmintic agent effective against infections caused by the roundworm Ascaris lumbricoides. Its primary mechanism of action involves the paralysis of the parasite, leading to its expulsion from the host's gastrointestinal tract. Piperazine acts as a gamma-aminobutyric acid (GABA) receptor agonist on the muscle cells of the worms.[1] This binding enhances the inhibitory effects of GABA, causing hyperpolarization of the muscle cell membrane and subsequent flaccid paralysis.[1] The paralyzed worms are unable to maintain their position in the intestines and are expelled by normal peristaltic movements.[1][2]

Experimental studies, both in vivo and in vitro, are crucial for understanding the efficacy, dose-response relationship, and potential resistance mechanisms of this compound against Ascaris lumbricoides. The following sections provide detailed protocols for experimental infections and summarize key quantitative data from relevant studies. While Ascaris lumbricoides is a human parasite, experimental studies often utilize the closely related pig roundworm, Ascaris suum, due to its biological similarities and the availability of animal models.

Data Presentation

The efficacy of piperazine and its salts has been evaluated in various host species against ascarid worms. The following tables summarize the quantitative data from these studies.

Table 1: Efficacy of Piperazine Dihydrochloride against Ascaris suum in Naturally Infected Pigs

| Dosage (oral) | Efficacy (Worm Count Reduction) | Efficacy (Egg Excretion Reduction) | Reference |

| 200 mg/kg | 99-100% | 98% (at 6 days post-treatment) | [3] |

Table 2: Efficacy of Piperazine Salts against Ascaris suum in Pigs

| Drug | Efficacy (Worm Expulsion) | Reference |

| Piperazine salts | 100% |

Table 3: Dose-Dependent Efficacy of this compound against Ascaridia galli in Chickens

| Dosage (in drinking water) | Efficacy (Mature Worms) | Efficacy (Immature Worms) | Reference |

| 64 mg/kg | 83% | 86% | |

| 100 mg/kg | 94% | 60% | |

| 200 mg/kg | 100% | 100% |

Table 4: Cure Rates of a Single Dose of this compound in Children with Ascaris lumbricoides Infection

| Infection Intensity | Cure Rate | Reference |

| Low | 53% | |

| Moderate | 31% | |

| Heavy | 36% |

Experimental Protocols

In Vivo Efficacy Study in an Ascaris Mouse Model

This protocol is adapted from established methods for experimental ascariasis in mice.

Objective: To evaluate the in vivo efficacy of this compound against the larval stages of Ascaris.

Materials:

-

Ascaris suum eggs (fertile, embryonated)

-

Male C57BL/6 mice (6-8 weeks old)

-

This compound

-

Vehicle for drug administration (e.g., sterile water or 0.5% carboxymethyl cellulose)

-

Gavage needles

-

Dissection tools

-

Microscope

Protocol:

-

Infection of Mice:

-

Orally administer 2,000-2,500 embryonated Ascaris suum eggs to each mouse using a gavage needle.

-

-

Treatment:

-

On day 5 post-infection (when larvae are migrating through the lungs), randomly assign mice to treatment and control groups.

-

Administer this compound orally to the treatment group at the desired dosage(s).

-

Administer the vehicle alone to the control group.

-

-

Evaluation of Larval Burden:

-

On day 8 post-infection, euthanize the mice.

-

Isolate the lungs and liver.

-

Mince the tissues and place them in a Baermann apparatus with warm saline to allow the larvae to migrate out.

-

After 2-4 hours, collect the fluid and count the number of larvae under a microscope.

-

-

Data Analysis:

-

Calculate the mean larval count for each group.

-

Determine the percentage reduction in larval burden in the treated groups compared to the control group.

-

In Vitro Larval Motility Assay

Objective: To assess the direct paralytic effect of this compound on Ascaris larvae.

Materials:

-

Ascaris suum third-stage larvae (L3)

-

RPMI-1640 medium

-

This compound

-

96-well microtiter plates

-

Incubator (37°C, 5% CO₂)

-

Inverted microscope

Protocol:

-

Preparation:

-

Prepare a stock solution of this compound in RPMI-1640 medium.

-

Perform serial dilutions to obtain the desired test concentrations.

-

Add approximately 50-100 L3 larvae to each well of a 96-well plate.

-

-

Treatment:

-

Add the different concentrations of this compound to the wells containing the larvae.

-

Include a negative control (medium only) and a positive control (a known paralytic agent).

-

-

Observation:

-

Incubate the plate at 37°C and 5% CO₂.

-

Observe the motility of the larvae under an inverted microscope at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

-

Score the motility on a predefined scale (e.g., 3 = active, 2 = sluggish, 1 = immotile but alive, 0 = dead).

-

-

Data Analysis:

-

Determine the concentration of this compound that causes paralysis in 50% of the larvae (EC₅₀) at each time point.

-

Visualizations

Caption: Mechanism of action of this compound on Ascaris lumbricoides.

Caption: Experimental workflow for in vivo efficacy testing in a mouse model.

References

Methodology for Studying the Effect of Piperazine Citrate on Enterobius vermicularis

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a comprehensive guide to the methodologies used to study the effects of piperazine citrate on Enterobius vermicularis, the human pinworm. It is intended for researchers, scientists, and professionals involved in drug development and parasitology.

Introduction

Enterobius vermicularis is a widespread intestinal nematode that causes the infection enterobiasis, particularly common in children. This compound has been a long-standing treatment for this parasitic infection. Understanding the methodologies to evaluate its efficacy and mechanism of action is crucial for both clinical use and the development of new anthelmintic agents. This compound's primary mechanism of action is to cause flaccid paralysis in the worms, leading to their expulsion from the host's gastrointestinal tract.[1][2] This is achieved by acting as a gamma-aminobutyric acid (GABA) receptor agonist, which hyperpolarizes the nematode's muscle cells and inhibits neuromuscular transmission.[1]

Key Experimental Areas

The study of this compound's effect on E. vermicularis can be broadly categorized into three main areas:

-

In Vitro Efficacy Assays: These assays are essential for determining the direct effect of the compound on the parasite's viability and motility outside of a host organism.

-

In Vivo Efficacy Studies: These studies assess the drug's effectiveness in a living host, providing data on cure rates and worm burden reduction.

-

Mechanism of Action Studies: These investigations delve into the specific molecular interactions between this compound and the nematode's neuromuscular system.

Data Presentation: Efficacy of this compound

| Parameter | Organism | Value | Study Type | Reference |

| Cure Rate | Ascaris lumbricoides (low infection) | 53% | Clinical Trial (single dose) | [3] |

| Cure Rate | Ascaris lumbricoides (moderate infection) | 31% | Clinical Trial (single dose) | [3] |

| Cure Rate | Ascaris lumbricoides (heavy infection) | 36% | Clinical Trial (single dose) | |

| LD50 (Oral) | Human | 5 g/kg | Toxicological Data |

Note: The cure rates presented are for Ascaris lumbricoides and may not be directly extrapolated to Enterobius vermicularis. Further targeted research is needed to establish precise efficacy data for this compound against pinworms.

Experimental Protocols